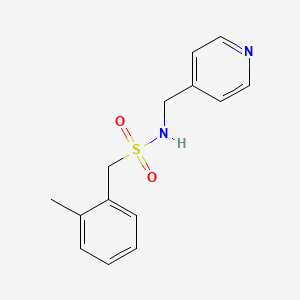
N-(4-ethoxyphenyl)-2-(3-methylphenoxy)propanamide
Descripción general
Descripción
N-(4-ethoxyphenyl)-2-(3-methylphenoxy)propanamide, commonly known as EPM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EPM belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which are known to play a crucial role in regulating the endocannabinoid system (ECS) in the human body. The ECS is involved in a wide range of physiological processes, including pain sensation, mood regulation, and immune response.
Mecanismo De Acción
EPM acts as an inhibitor of N-(4-ethoxyphenyl)-2-(3-methylphenoxy)propanamide, which is an enzyme responsible for the degradation of endocannabinoids such as anandamide. By inhibiting this compound, EPM increases the levels of anandamide in the body, which in turn activates the cannabinoid receptors CB1 and CB2. Activation of these receptors has been shown to produce analgesic and anti-inflammatory effects, as well as modulate the immune response.
Biochemical and Physiological Effects:
EPM has been shown to produce a range of biochemical and physiological effects in the body. Studies have demonstrated that EPM can reduce pain and inflammation, improve cognitive function, and modulate the immune response. EPM has also been shown to have neuroprotective effects, which suggest its potential use in the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of EPM is its potent analgesic and anti-inflammatory properties, which make it a promising candidate for the development of novel pain medications. EPM is also relatively easy to synthesize and purify, which makes it an attractive compound for laboratory experiments. However, one of the main limitations of EPM is its limited solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, further research is needed to fully understand the long-term safety and efficacy of EPM.
Direcciones Futuras
There are several future directions for research on EPM. One area of interest is the development of novel pain medications based on EPM and other N-(4-ethoxyphenyl)-2-(3-methylphenoxy)propanamide inhibitors. Additionally, further research is needed to understand the mechanisms underlying the neuroprotective effects of EPM and its potential use in the treatment of neurodegenerative disorders. Other potential areas of research include the use of EPM in the treatment of psychiatric disorders such as anxiety and depression, as well as its potential use as an anti-cancer agent. Overall, EPM is a promising compound with a wide range of potential therapeutic applications, and further research is needed to fully understand its potential.
Aplicaciones Científicas De Investigación
EPM has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. Studies have shown that EPM exhibits potent analgesic and anti-inflammatory properties, which make it a promising candidate for the development of novel pain medications. EPM has also been shown to have neuroprotective effects, which suggest its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-2-(3-methylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-4-21-16-10-8-15(9-11-16)19-18(20)14(3)22-17-7-5-6-13(2)12-17/h5-12,14H,4H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHGHLYJWXJGDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(C)OC2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine hydrochloride](/img/structure/B4426556.png)
![1-[(2-fluorobenzyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4426565.png)
![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide](/img/structure/B4426570.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B4426573.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4426581.png)
![2-{1-[1-(3-pyridinylmethyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol](/img/structure/B4426587.png)
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-4-ethoxybenzamide](/img/structure/B4426601.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-cyclopropyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4426605.png)
![4-(2-propyn-1-yloxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4426617.png)

![N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-2-phenoxyacetamide](/img/structure/B4426624.png)

![ethyl 4-{4-[(ethylsulfonyl)(methyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B4426641.png)
![[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]methylamine hydrochloride](/img/structure/B4426648.png)